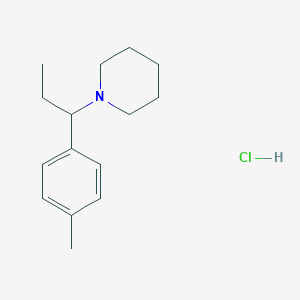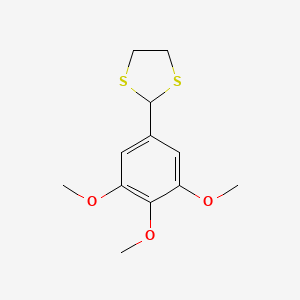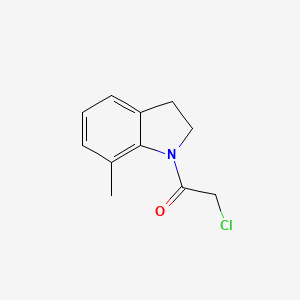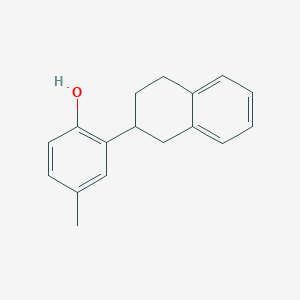![molecular formula C20H4Br14 B14467251 1,1'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]bis(pentabromobenzene) CAS No. 66217-06-9](/img/structure/B14467251.png)
1,1'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]bis(pentabromobenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]bis(pentabromobenzene) is a brominated aromatic compound known for its flame-retardant properties. This compound is utilized in various industrial applications to enhance the fire resistance of materials, particularly in polymers and textiles.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]bis(pentabromobenzene) typically involves the bromination of precursor aromatic compounds. One common method includes the bromination of xylene derivatives in the presence of bromine and a catalyst such as anhydrous aluminum bromide (AlBr3). The reaction is carried out under controlled temperatures, often cooled to 0-3°C, to ensure the formation of the desired brominated product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale bromination reactions. The process includes the addition of bromine and a catalyst to a reaction vessel containing the precursor compound. The reaction mixture is then heated and stirred for several hours to achieve complete bromination. The final product is purified through crystallization or distillation to obtain high-purity 1,1’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]bis(pentabromobenzene) .
化学反応の分析
Types of Reactions
1,1’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]bis(pentabromobenzene) primarily undergoes substitution reactions due to the presence of multiple bromine atoms. These reactions can include nucleophilic aromatic substitution, where nucleophiles replace bromine atoms on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under elevated temperatures to facilitate the substitution process .
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, the reaction with hydroxide ions can produce hydroxylated derivatives, while reactions with amines can yield aminated products .
科学的研究の応用
1,1’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]bis(pentabromobenzene) has several scientific research applications:
Chemistry: Used as a flame retardant in polymer chemistry to enhance the fire resistance of materials.
Biology: Studied for its potential effects on biological systems, particularly in understanding the impact of brominated compounds on living organisms.
Medicine: Investigated for its potential use in medical devices and materials that require flame retardancy.
Industry: Widely used in the production of flame-retardant textiles, plastics, and electronic components .
作用機序
The flame-retardant mechanism of 1,1’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]bis(pentabromobenzene) involves the release of bromine radicals upon heating. These bromine radicals interfere with the combustion process by reacting with free radicals generated during the burning of materials. This reaction helps to quench the flame and reduce the overall flammability of the material .
類似化合物との比較
Similar Compounds
Tetrabromobisphenol A: Another brominated flame retardant used in similar applications.
Decabromodiphenyl Ethane: Known for its high bromine content and effectiveness as a flame retardant.
Hexabromocyclododecane: Used in building materials and textiles for its flame-retardant properties
Uniqueness
1,1’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]bis(pentabromobenzene) is unique due to its high bromine content and specific molecular structure, which provides superior flame-retardant properties compared to other compounds. Its ability to undergo various substitution reactions also makes it versatile for different applications .
特性
CAS番号 |
66217-06-9 |
|---|---|
分子式 |
C20H4Br14 |
分子量 |
1362.9 g/mol |
IUPAC名 |
1,2,3,4,5-pentabromo-6-[[2,3,5,6-tetrabromo-4-[(2,3,4,5,6-pentabromophenyl)methyl]phenyl]methyl]benzene |
InChI |
InChI=1S/C20H4Br14/c21-7-3(1-5-11(25)15(29)19(33)16(30)12(5)26)8(22)10(24)4(9(7)23)2-6-13(27)17(31)20(34)18(32)14(6)28/h1-2H2 |
InChIキー |
KIYSORNBQNBBJM-UHFFFAOYSA-N |
正規SMILES |
C(C1=C(C(=C(C(=C1Br)Br)CC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)Br)C3=C(C(=C(C(=C3Br)Br)Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


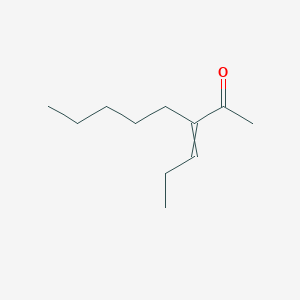
![1,4-Bis(acetyloxy)-2,2,3,3-tetramethyl-1,4-diazaspiro[4.5]decane](/img/structure/B14467178.png)

![{2-[Chloro(dimethyl)silyl]ethyl}(diphenyl)phosphane](/img/structure/B14467187.png)
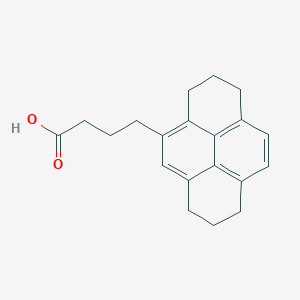


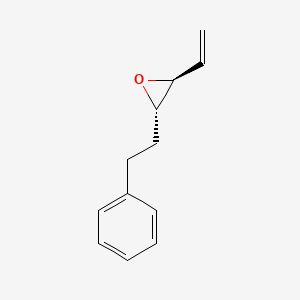
![pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine;hydrochloride](/img/structure/B14467209.png)
